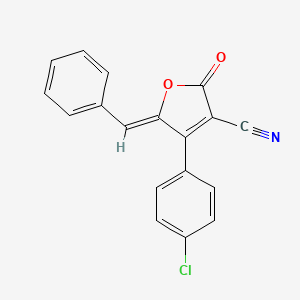

(5Z)-4-(4-chlorophenyl)-2-oxo-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile

Descripción general

Descripción

(5Z)-4-(4-chlorophenyl)-2-oxo-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile is a synthetic organic compound that belongs to the class of dihydrofuran derivatives. This compound is characterized by its unique structure, which includes a furan ring, a nitrile group, and substituted phenyl groups. It has garnered interest in the field of medicinal chemistry due to its potential biological activities.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-4-(4-chlorophenyl)-2-oxo-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, benzylideneacetone, and malononitrile.

Condensation Reaction: The key step involves a Knoevenagel condensation reaction between 4-chlorobenzaldehyde and benzylideneacetone in the presence of a base, such as piperidine, to form the intermediate compound.

Cyclization: The intermediate undergoes cyclization with malononitrile under basic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, and mild acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and anhydrous solvents.

Substitution: Halogenating agents, nucleophiles, and appropriate solvents.

Major Products:

Oxidation Products: Oxo derivatives with altered oxidation states.

Reduction Products: Reduced forms with hydrogenated functional groups.

Substitution Products: Compounds with substituted functional groups on the phenyl rings or nitrile group.

Chemistry:

Synthesis of Analogues: The compound serves as a precursor for the synthesis of various analogues with potential biological activities.

Catalysis: It can be used as a ligand in catalytic reactions to enhance reaction efficiency.

Biology:

Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.

Antimicrobial Activity: Studies have indicated its effectiveness against certain microbial strains.

Medicine:

Drug Development: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry:

Material Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

Mecanismo De Acción

The mechanism of action of (5Z)-4-(4-chlorophenyl)-2-oxo-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile involves its interaction with molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses.

Comparación Con Compuestos Similares

- (5Z)-4-(4-bromophenyl)-2-oxo-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile

- (5Z)-4-(4-fluorophenyl)-2-oxo-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile

- (5Z)-4-(4-methylphenyl)-2-oxo-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile

Comparison:

- Structural Differences: The primary difference lies in the substituents on the phenyl ring, such as chlorine, bromine, fluorine, or methyl groups.

- Biological Activity: These structural variations can lead to differences in biological activity, including potency and selectivity towards specific targets.

- Chemical Reactivity: The presence of different substituents can influence the compound’s reactivity in various chemical reactions, affecting the types of products formed.

Actividad Biológica

The compound (5Z)-4-(4-chlorophenyl)-2-oxo-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile , with the molecular formula and CAS Number 343375-81-5, is a member of the butenolide family. This compound has attracted attention due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibitory effects. This article reviews its biological activity based on diverse research findings.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. For example, studies on related compounds showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some derivatives demonstrating significant inhibition against these strains .

Table 1: Antibacterial Activity of Related Compounds

| Compound | Activity Against S. typhi | Activity Against B. subtilis |

|---|---|---|

| Compound A | Moderate | Strong |

| Compound B | Weak | Moderate |

| (5Z)-4-(4-chlorophenyl)... | Not directly tested | Not directly tested |

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Docking studies have indicated that it may interact effectively with enzymes such as acetylcholinesterase (AChE) and urease. In a study, several derivatives demonstrated strong inhibitory activity against urease with IC50 values significantly lower than the reference standard thiourea .

Table 2: Enzyme Inhibition Data

| Compound | Enzyme | IC50 (µM) |

|---|---|---|

| Thiourea | Urease | 21.25±0.15 |

| Compound 1 | Urease | 2.14±0.003 |

| Compound 2 | Urease | 0.63±0.001 |

| (5Z)-4-(4-chlorophenyl)... | AChE | Not tested |

Study on Anticancer Activity

In vitro studies have shown that similar compounds possess anticancer properties, inhibiting cell proliferation in various cancer cell lines. For instance, derivatives containing the butenolide structure were found to induce apoptosis in cancer cells through the activation of caspases .

Pharmacokinetic Studies

Pharmacokinetic evaluations have suggested that compounds with similar structures exhibit favorable absorption and distribution characteristics in biological systems, making them potential candidates for therapeutic applications .

Aplicaciones Científicas De Investigación

Overview

The compound (5Z)-4-(4-chlorophenyl)-2-oxo-5-(phenylmethylidene)-2,5-dihydrofuran-3-carbonitrile, also known as a derivative of 2,5-dihydrofuran, has garnered attention in various fields of scientific research due to its unique structural features and potential biological activities. This article explores its applications across different domains, including medicinal chemistry, organic synthesis, and materials science.

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of dihydrofuran compounds exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

2. Antimicrobial Properties

This compound has also shown promising antimicrobial activity against a range of bacterial and fungal strains. The presence of the chlorophenyl group enhances its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death . This property could be harnessed for developing new antimicrobial agents.

3. Anti-inflammatory Effects

Research indicates that derivatives similar to this compound exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases such as arthritis and asthma .

Organic Synthesis Applications

1. Building Block for Complex Molecules

In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex molecules. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and cycloadditions, facilitating the creation of diverse chemical entities .

2. Synthesis of Novel Compounds

The compound can be utilized in the synthesis of novel thiazolidinone derivatives through one-pot reactions that combine it with other reactants. These derivatives have shown enhanced biological activities, indicating that this compound could be pivotal in developing new therapeutic agents .

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound has potential applications in polymer chemistry as a monomer or additive to enhance the properties of polymers. Its unique structure can contribute to improved thermal stability and mechanical strength in polymer matrices .

2. Photovoltaic Devices

Research is ongoing into the use of compounds like this compound in organic photovoltaic devices. The compound's ability to absorb light and convert it into electrical energy makes it a candidate for developing more efficient solar cells .

Case Studies

Propiedades

IUPAC Name |

(5Z)-5-benzylidene-4-(4-chlorophenyl)-2-oxofuran-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10ClNO2/c19-14-8-6-13(7-9-14)17-15(11-20)18(21)22-16(17)10-12-4-2-1-3-5-12/h1-10H/b16-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPDZSEXLTVHXFS-YBEGLDIGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=C(C(=O)O2)C#N)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=C(C(=O)O2)C#N)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.